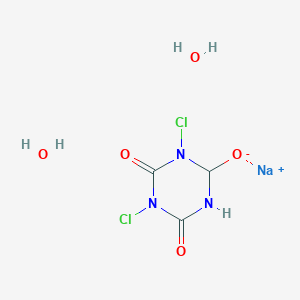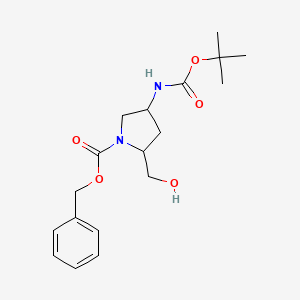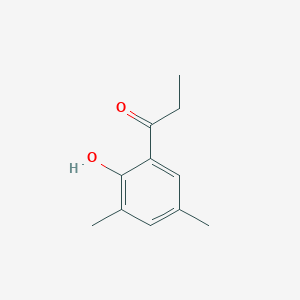![molecular formula C38H46N2O4 B12319944 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a highly substituted indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The indole ring is then introduced through a series of reactions that may include Friedel-Crafts acylation, alkylation, and other substitution reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesisers and continuous flow reactors can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. The Fmoc group allows for easy attachment to peptides and proteins, facilitating the study of binding affinities and mechanisms.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The indole ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers, catalysts, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The Fmoc group can facilitate the compound’s attachment to proteins, allowing for targeted delivery and action. The exact pathways and targets depend on the specific application and modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-3-yl)propanoic acid: This compound has a similar structure but with a quinoline ring instead of an indole ring.
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: This compound features a methoxy group and a different side chain.
Uniqueness
The uniqueness of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid lies in its highly substituted indole ring and the presence of the Fmoc group. These features provide a high degree of versatility in chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C38H46N2O4 |
|---|---|
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C38H46N2O4/c1-36(2,3)22-18-27-28(33(38(7,8)9)40-32(27)30(19-22)37(4,5)6)20-31(34(41)42)39-35(43)44-21-29-25-16-12-10-14-23(25)24-15-11-13-17-26(24)29/h10-19,29,31,40H,20-21H2,1-9H3,(H,39,43)(H,41,42) |
Clé InChI |
DINNYOKIXMECOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/no-structure.png)




![2-(12,19-Difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12319913.png)

![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)
![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B12319945.png)
![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)
